4-[5-(aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione dihydrochloride
CAS No.: 2763756-24-5
Cat. No.: VC11585952
Molecular Formula: C10H17Cl2N3O2S
Molecular Weight: 314.2 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763756-24-5 |
|---|---|
| Molecular Formula | C10H17Cl2N3O2S |
| Molecular Weight | 314.2 g/mol |
| IUPAC Name | [6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-3-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H15N3O2S.2ClH/c11-7-9-1-2-10(12-8-9)13-3-5-16(14,15)6-4-13;;/h1-2,8H,3-7,11H2;2*1H |
| Standard InChI Key | KHNGFZZCMQNFIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CCN1C2=NC=C(C=C2)CN.Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a six-membered thiomorpholine ring in which the sulfur atom is oxidized to a sulfone group (), conferring polarity and stability to the structure . This core is substituted at the 4-position with a pyridin-2-yl group bearing an aminomethyl (-CH₂NH₂) substituent at its 5-position. The dihydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability in pharmacological contexts.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2763756-24-5 |
| Molecular Formula | |
| Molecular Weight | 314.2 g/mol |
| IUPAC Name | [6-(1,1-Dioxo-1,4-thiazinan-4-yl)pyridin-3-yl]methanamine dihydrochloride |
| Canonical SMILES | C1CS(=O)(=O)CCN1C2=NC=C(C=C2)CN.Cl.Cl |
| InChI Key | KHNGFZZCMQNFIV-UHFFFAOYSA-N |
The sulfone group in the thiomorpholine ring contributes to electron-withdrawing effects, potentially influencing the compound’s reactivity and interaction with biological targets . The pyridine moiety, a common pharmacophore, may facilitate π-π stacking interactions with aromatic residues in enzymes or receptors.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs of thiomorpholine-1,1-dioxides exhibit characteristic signals in -NMR spectra, such as deshielded protons adjacent to the sulfone group (δ 3.5–4.0 ppm) . Computational models predict a planar conformation for the pyridine ring and a chair-like geometry for the thiomorpholine ring, minimizing steric strain.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 4-[5-(aminomethyl)pyridin-2-yl]-1λ⁶-thiomorpholine-1,1-dione dihydrochloride involves multi-step organic transformations, typically beginning with the preparation of the thiomorpholine-1,1-dioxide core. A plausible route includes:
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Oxidation of Thiomorpholine: Treatment of thiomorpholine with hydrogen peroxide () or oxone yields the sulfone derivative .
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N-Alkylation: Coupling the sulfone with 2-chloro-5-(aminomethyl)pyridine under basic conditions (e.g., K₂CO₃) introduces the pyridinyl substituent.
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Salt Formation: Reaction with hydrochloric acid converts the free amine to the dihydrochloride salt, improving crystallinity and storage stability.
Purification and Characterization
Purification via recrystallization from ethanol/water mixtures yields high-purity (>95%) material, as confirmed by high-performance liquid chromatography (HPLC). Mass spectrometry (MS) data align with the theoretical molecular weight, showing a dominant ion peak at m/z 314.2 corresponding to the protonated form.
Biological Activities and Mechanistic Insights
In Vitro and Preclinical Data
Challenges and Future Directions
Current limitations include the lack of in vivo efficacy data and detailed toxicological profiles. Future research should prioritize:
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ADME Studies: Assessing absorption, distribution, metabolism, and excretion in model organisms.
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Structure-Activity Relationships (SAR): Modifying the aminomethyl or sulfone groups to optimize potency and selectivity.
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Patent Landscape Analysis: Reviewing competitive intellectual property, as exemplified by WO 2019/079375 A1 and US20210386718A1, which claim related kinase inhibitors and CNS modulators .
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